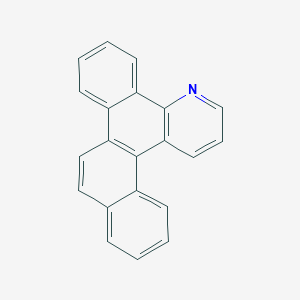
BENZO(h)NAPHTHO(1,2-f)QUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZO(h)NAPHTHO(1,2-f)QUINOLINE, also known as this compound, is a useful research compound. Its molecular formula is C21H13N and its molecular weight is 279.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Anticancer Activity
Benzo(h)naphtho(1,2-f)quinoline derivatives have shown promising anticancer properties. Research indicates that certain synthesized derivatives exhibit potent inhibitory effects on cancer cell lines. For instance, a study demonstrated that benzo[h]quinoline and its derivatives were effective against various cancer types by acting on specific cellular pathways involved in proliferation and apoptosis . The synthesis of these compounds often involves microwave-assisted methods to enhance yield and efficiency .
Antimicrobial Properties
These compounds have also been investigated for their antibacterial and antifungal activities. A review highlighted the potential of benzo[h]quinoline derivatives as effective agents against resistant strains of bacteria and fungi, making them candidates for new antimicrobial therapies . The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.
Inhibition of Enzyme Activities
this compound has been explored for its ability to inhibit various enzymes, including those involved in drug metabolism. For example, studies have shown that fluoro-substituted derivatives can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism in humans . This property is particularly relevant in pharmacogenomics and personalized medicine.
Material Science Applications
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films with desirable charge transport properties is being researched for enhancing the efficiency of electronic devices .
Polymer Composites
Research has indicated that incorporating this compound into polymer matrices can improve the thermal stability and mechanical properties of the resulting composites. This can lead to the development of advanced materials suitable for high-performance applications in industries such as aerospace and automotive .
Environmental Applications
Pesticidal Activity
this compound has been proposed as a component in insecticidal formulations aimed at controlling stored product pests. Its efficacy in this domain stems from its ability to disrupt insect metabolic processes . This application is particularly relevant in agricultural practices where chemical pest control is necessary.
Bioremediation
The compound's potential role in bioremediation efforts is also being investigated. Its structural properties may allow it to interact with environmental pollutants, aiding in their degradation or removal from contaminated sites .
Case Studies and Research Findings
Propiedades
Número CAS |
196-79-2 |
|---|---|
Fórmula molecular |
C21H13N |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
9-azapentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8(13),9,11,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13N/c1-2-7-15-14(6-1)11-12-17-16-8-3-4-9-18(16)21-19(20(15)17)10-5-13-22-21/h1-13H |
Clave InChI |
ASOZIQLEGCCDBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4 |
Key on ui other cas no. |
196-79-2 |
Sinónimos |
Benzo[h]naphtho[1,2-f]quinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















